N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine
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Overview
Description
N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine is a heterocyclic compound that features a pyrazole ring and a thietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine typically involves the formation of the pyrazole ring followed by the introduction of the thietane moiety. One common method is the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate thietane precursor under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or thietane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thietane ring may contribute to the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Uniqueness
N-(1-(1-Methyl-1H-pyrazol-4-yl)ethyl)thietan-3-amine is unique due to the combination of the pyrazole and thietane rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The presence of both rings allows for diverse chemical modifications and the exploration of new derivatives with potentially enhanced activities.
Properties
Molecular Formula |
C9H15N3S |
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Molecular Weight |
197.30 g/mol |
IUPAC Name |
N-[1-(1-methylpyrazol-4-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C9H15N3S/c1-7(11-9-5-13-6-9)8-3-10-12(2)4-8/h3-4,7,9,11H,5-6H2,1-2H3 |
InChI Key |
BWXMPAJRRZKTHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=C1)C)NC2CSC2 |
Origin of Product |
United States |
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